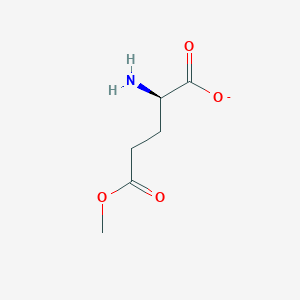
D-Glutamic acid, 5-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glutamic acid, 5-methyl ester: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a methyl ester group at the fifth position of the glutamic acid molecule. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of D-glutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial production methods often involve similar esterification processes but on a larger scale.
化学反応の分析
Types of Reactions:
Oxidation: D-Glutamic acid, 5-methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of D-glutamic acid.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
科学的研究の応用
Chemistry:
Peptide Synthesis: D-Glutamic acid, 5-methyl ester is widely used in peptide synthesis as a building block due to its reactivity and stability.
Biology:
Protein Modification:
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry:
作用機序
Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.
類似化合物との比較
L-Glutamic acid dimethyl ester: Similar in structure but with two methyl ester groups.
L-Glutamic acid γ-benzyl ester: Contains a benzyl ester group instead of a methyl ester.
L-Glutamic acid diethyl ester: Contains ethyl ester groups instead of methyl.
Uniqueness: D-Glutamic acid, 5-methyl ester is unique due to its specific esterification at the fifth position, which imparts distinct chemical properties and reactivity compared to other esterified glutamic acid derivatives .
特性
分子式 |
C6H10NO4- |
|---|---|
分子量 |
160.15 g/mol |
IUPAC名 |
(2R)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1 |
InChIキー |
ZGEYCCHDTIDZAE-SCSAIBSYSA-M |
異性体SMILES |
COC(=O)CC[C@H](C(=O)[O-])N |
正規SMILES |
COC(=O)CCC(C(=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


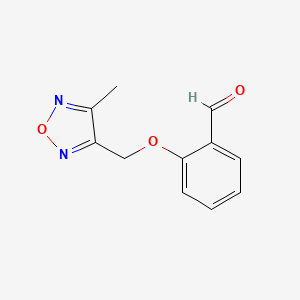
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
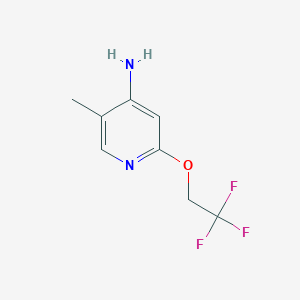
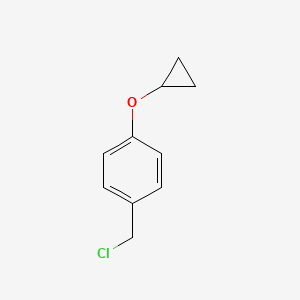
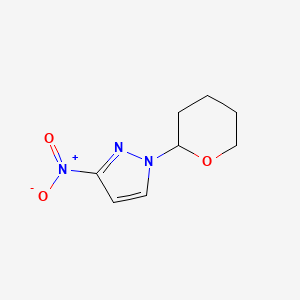
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)
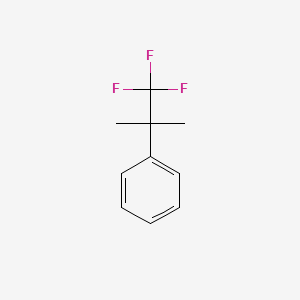
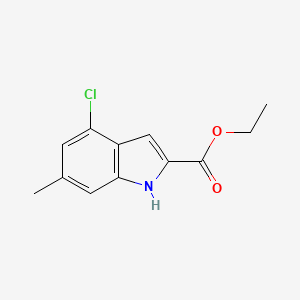
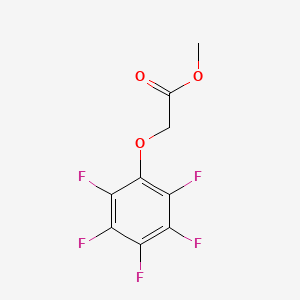
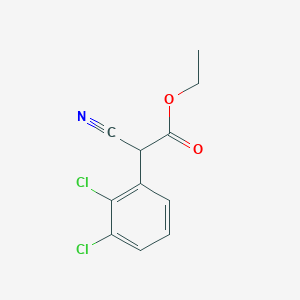
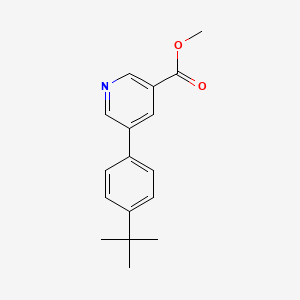
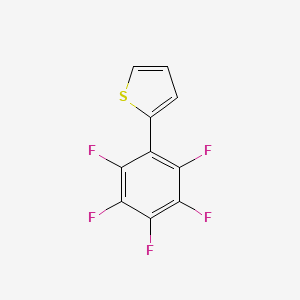
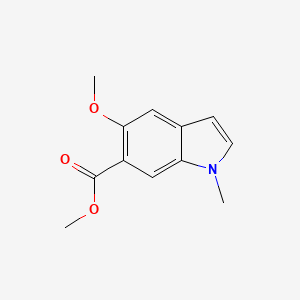
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
